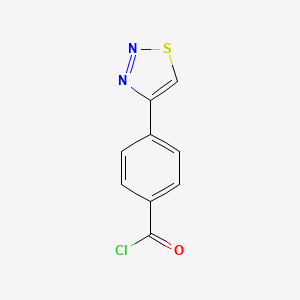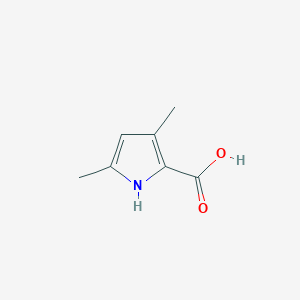
3-(1,1,2,2-テトラフルオロエトキシ)フェノール
説明
3-(1,1,2,2-Tetrafluoroethoxy)phenol, also known as 3-TFEP, is an organic compound with a wide range of applications in the scientific research field. It is an ether that is composed of a phenol group and a tetrafluoroethoxy group. 3-TFEP has been used in a variety of studies due to its unique properties and its ability to act as a reagent or catalyst in various reactions.
科学的研究の応用
リチウム電池用高電圧電解質溶媒
3-(1,1,2,2-テトラフルオロエトキシ)フェノール: は、リチウム電池における高電圧電解質の共溶媒として研究されています . その高い酸化安定性は、Li2CoPO4Fなどの高電圧正極の電気化学的性能を向上させるのに役立ちます。この化合物は、
Safety and Hazards
作用機序
Target of Action
It’s known that phenol, a similar compound, is a potent proteolytic agent
Mode of Action
It’s known that phenol, a similar compound, dissolves tissue on contact via proteolysis
Biochemical Pathways
It’s known that phenol, a similar compound, can affect various biochemical pathways due to its proteolytic activity
Result of Action
It’s known that phenol, a similar compound, can cause tissue dissolution via proteolysis
生化学分析
Biochemical Properties
3-(1,1,2,2-Tetrafluoroethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
The molecular mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)phenol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(1,1,2,2-Tetrafluoroethoxy)phenol can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol change over time. Its stability and degradation are important factors to consider. Studies have shown that 3-(1,1,2,2-Tetrafluoroethoxy)phenol remains stable under ambient temperature conditions . Over extended periods, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have also indicated that prolonged exposure to 3-(1,1,2,2-Tetrafluoroethoxy)phenol can result in cumulative effects on cellular health .
Dosage Effects in Animal Models
The effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 3-(1,1,2,2-Tetrafluoroethoxy)phenol have been associated with liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
3-(1,1,2,2-Tetrafluoroethoxy)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions can influence metabolic flux and the levels of metabolites in the cells.
Transport and Distribution
The transport and distribution of 3-(1,1,2,2-Tetrafluoroethoxy)phenol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps in elucidating its role in cellular processes.
特性
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGNBYVIMYKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380217 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53997-99-2 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53997-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







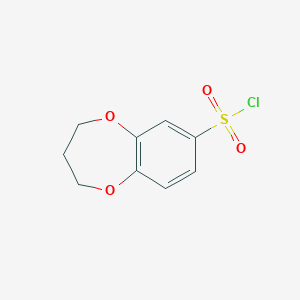

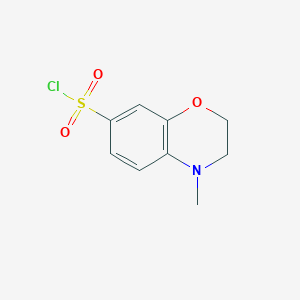
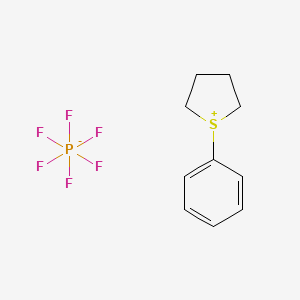
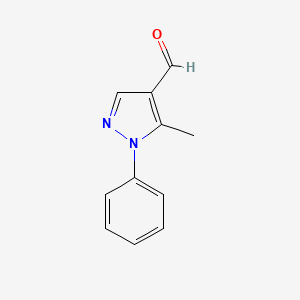
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)

